Halauxifen-Methyl: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
Halauxifen-Methyl: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Halauxifen-methyl is a post-emergent proherbicide used to control a wide spectrum of broadleaf weeds, particularly in cereal crops like wheat and barley, as well as in oilseed rape.[1][2][3] It is the first member of the arylpicolinates, a chemical class of synthetic auxin herbicides.[4] Marketed under trade names such as Arylex™ active, it provides effective control at low application rates and is noted for its utility against weeds that have developed resistance to other herbicide classes, such as glyphosate.[1][5][6][7] As a proherbicide, halauxifen-methyl is converted within the target plant into its active form, halauxifen acid, to exert its herbicidal effects.[1][2]
Chemical Identity and Structure
Halauxifen-methyl is chemically identified as the methyl ester of halauxifen.[1] Its systematic name and key identifiers are crucial for regulatory and research purposes.
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IUPAC Name: methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[1]
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CAS Name: methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylate
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CAS Registry Number: 943831-98-9[1]
Caption: Chemical structure of halauxifen-methyl.
Physicochemical Properties
The physical and chemical properties of halauxifen-methyl influence its environmental fate, biological activity, and formulation requirements.
| Property | Value | Reference(s) |
| Physical State | White to off-white powder/solid | [2][11] |
| Odor | Mild | [8] |
| Melting Point | 145.5°C | [8] |
| Boiling Point | Decomposes before boiling | [8] |
| Relative Density | 1.506 - 1.542 g/cm³ at 20-20.5°C | [8] |
| Vapor Pressure | 5.9 x 10⁻⁹ Pa at 20°C; 1.5 x 10⁻⁸ Pa at 25°C | [11] |
| Henry's Law Constant | 1.22 x 10⁻⁶ Pa m³/mol (at pH 7) | [8] |
| Dissociation Constant (pKa) | 2.84 | [8] |
| Water Solubility (20°C) | pH 5: 1.66 mg/L; pH 7: 1.67 mg/L; pH 9: 1.69 mg/L | [8] |
| Organic Solvent Solubility (g/L at 20°C) | Acetone: >250; Ethyl Acetate: 114-129; 1,2-Dichloroethane: 54.3-65.9; Methanol: 31.7-38.1; n-Octanol: 8.9-9.8; Xylene: 9.13; n-Heptane: 0.0361 | [8] |
Mode of Action and Herbicidal Activity
Halauxifen-methyl is classified as a synthetic auxin herbicide (WSSA Group 4 / HRAC Group O).[4][5] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.
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Absorption and Translocation: The herbicide is rapidly absorbed by the leaves and roots of susceptible plants. It is mobile within the plant, moving systemically through both the xylem and phloem to accumulate in meristematic tissues, where active cell division occurs.[12]
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Metabolic Activation: Inside the plant, the methyl ester group is cleaved, converting the proherbicide halauxifen-methyl into its biologically active form, halauxifen acid.[11][13]
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Receptor Binding: Halauxifen acid binds to auxin receptors, particularly the F-box protein AFB5, which is part of the SCF-TIR1/AFB E3 ubiquitin ligase complex.[12]
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Hormonal Disruption: This binding causes a persistent over-stimulation of auxin-regulated genes.[4] This leads to an overproduction of ethylene and abscisic acid (ABA) by inducing the expression of key biosynthetic genes like ACS (1-aminocyclopropane-1-carboxylate synthase) and NCED (9-cis-epoxycarotenoid dioxygenase).[12]
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Physiological Effects: The resulting hormonal imbalance disrupts cellular processes, leading to uncontrolled and disorganized growth.[5][14] Symptoms in susceptible weeds include epinasty (twisting of stems and leaves), tissue swelling, stunted growth, necrosis, and ultimately, plant death.[12][14]
Caption: Signaling pathway of halauxifen-methyl in plants.
Synthesis Overview
The commercial synthesis of halauxifen-methyl is proprietary. However, literature and patents describe several viable routes. A common strategy involves a cross-coupling reaction to form the central biaryl structure.
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Starting Materials: One reported route begins with 2-chloro-6-fluoroanisole.[7][11][13]
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Intermediate Formation: This starting material undergoes metallation and borylation to create a boronic acid intermediate.[7][11][13]
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Suzuki Coupling: The boronic acid intermediate is then coupled with a substituted pyridine derivative (e.g., methyl 4-amino-3,6-dichloropyridine-2-carboxylate) via a Suzuki cross-coupling reaction.[7][11][13] This key step forms the biaryl bond.
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Final Steps: Subsequent deprotection or modification steps yield the final halauxifen-methyl molecule.[11][13]
An alternative approach starts with 3,4,5,6-tetrachloropicolinonitrile and employs a Halex (halogen exchange) reaction with cesium fluoride as a key step to introduce fluorine atoms onto the pyridine ring before subsequent coupling and functional group manipulations.[15]
Caption: Simplified Suzuki coupling synthesis workflow.
Environmental Fate
Halauxifen-methyl undergoes rapid degradation in the environment, which allows for flexibility in crop rotation.[4][8]
| Compartment | Degradation Pathway & Rate (DT₅₀ / Half-life) | Reference(s) |
| Soil | Aerobic Degradation: Rapidly degrades to halauxifen-acid. DT₅₀ for halauxifen-methyl is ~1.5 days; DT₅₀ for halauxifen-acid is ~14 days.[8] Field dissipation half-life for the parent compound is ~15-17 days.[8] | [8] |
| Water | Photodegradation: Rapid degradation in the presence of sunlight is a key pathway; half-life is less than 10 minutes.[5] Hydrolysis: Stable at pH 5, but hydrolysis occurs under neutral and alkaline conditions.[5][8] | [5][8] |
| Mobility | Adsorption: Halauxifen-methyl is strongly adsorbed to soil (Koc ≈ 1418 mL/g). Its primary degradate, halauxifen-acid, is more mobile (Koc ≈ 179 mL/g).[8] However, field studies show limited movement of both compounds.[4][8] | [4][8] |
| Volatility | The potential for volatilization is extremely low due to its low vapor pressure and Henry's Law constant.[8] | [8] |
Toxicological Summary
Toxicological assessments indicate that halauxifen-methyl has low acute toxicity. In mammals, it is rapidly hydrolyzed to halauxifen acid.[3] Systemic exposure is primarily to the acid metabolite, except for the liver, which is exposed to the parent compound pre-systemically.[3]
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Acute Toxicity: Low acute oral and dermal toxicity in laboratory animals. It is non-irritating to the skin and eyes and is not a skin sensitizer.
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Carcinogenicity: Classified as "not likely to be carcinogenic to humans".[5]
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Target Organs: Studies identified the liver as the target organ for halauxifen-methyl and the kidney for its acid metabolite.[3]
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Ecotoxicology: Poses a risk to non-target terrestrial and aquatic plants.[4] It exhibits moderate toxicity to fish and aquatic invertebrates and moderate-to-high toxicity to algae.[8]
Experimental Protocols
The data presented in this guide are derived from a comprehensive set of studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA). While detailed, step-by-step experimental protocols are proprietary to the manufacturers and regulatory bodies, the objectives and methodologies of these studies can be summarized as follows:
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Physicochemical Properties: Standardized OECD Test Guidelines were used to determine properties like melting point (OECD 102), water solubility (OECD 105), vapor pressure (OECD 104), and the octanol-water partition coefficient (OECD 117).
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Mode of Action Studies: Research to elucidate the mode of action involved treating susceptible plant species (e.g., Galium aparine) with halauxifen-methyl.[12] Methodologies included quantifying endogenous plant hormones (IAA, ABA) and ethylene precursors (ACC) using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Gene expression analysis for key biosynthetic enzymes (e.g., ACS, NCED) was performed using quantitative real-time PCR (qRT-PCR).[12]
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Environmental Fate Analysis:
-
Degradation in Soil: Laboratory incubation studies (e.g., OECD 307) were conducted under controlled aerobic and anaerobic conditions to measure the rate of degradation and identify major metabolites, determining the DT₅₀ (time to 50% dissipation).[8]
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Field Dissipation: Field studies at multiple sites were performed to measure the persistence and mobility of the herbicide under real-world agricultural conditions.[8]
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Photodegradation in Water: Aqueous solutions of halauxifen-methyl were exposed to artificial sunlight sources (e.g., OECD 316) to determine its photolytic half-life.[5]
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Hydrolysis: The rate of hydrolysis as a function of pH was determined according to OECD Guideline 111.
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Toxicology Assessment: A battery of in vivo and in vitro tests was conducted following regulatory guidelines. These included acute toxicity studies (oral, dermal, inhalation; OECD 420/423, 402, 403), genotoxicity assays (e.g., Ames test, in vitro chromosome aberration), and long-term studies on reproductive and developmental toxicity.
References
- 1. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halauxifen-methyl | 943831-98-9 [chemicalbook.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. canada.ca [canada.ca]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
- 7. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 8. corteva.com [corteva.com]
- 9. Halauxifen-methyl | CAS 943831-98-9 | LGC Standards [lgcstandards.com]
- 10. achemtek.com [achemtek.com]
- 11. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 12. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 13. Halauxifen (Ref: X11393729) [sitem.herts.ac.uk]
- 14. chemicalwarehouse.com [chemicalwarehouse.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
